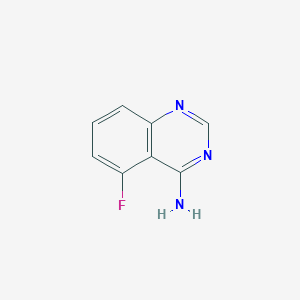

5-Fluoroquinazolin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLLTCMELJRTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351960 | |

| Record name | 4-Amino-5-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137553-48-1 | |

| Record name | 4-Amino-5-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoroquinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoroquinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoroquinazolin-4-amine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules, including kinase inhibitors. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details experimental protocols for the determination of key parameters, and illustrates relevant biological pathways and experimental workflows.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆FN₃ | --INVALID-LINK--[1] |

| Molecular Weight | 163.16 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK--[1] |

| Melting Point | 212-214 °C | --INVALID-LINK--[1] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa (Acid Dissociation Constant) | Not available | |

| logP (Octanol-Water Partition Coefficient) | Not available |

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable physicochemical data. The following sections outline standard methodologies for determining the key properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.[2]

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[3]

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.[3]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

Solubility is a key factor influencing a drug's bioavailability. Both kinetic and thermodynamic solubility are important parameters in drug discovery.

Methodology: High-Throughput Kinetic Solubility Assay

This method is suitable for early-stage drug discovery to quickly assess the solubility of a compound.

-

Stock Solution Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).[4]

-

Assay Plate Preparation: The DMSO stock solution is added to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[4]

-

Incubation and Precipitation: The plate is shaken for a defined period to allow for equilibration and potential precipitation.

-

Filtration: The solutions are filtered to remove any precipitated compound.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or mass spectrometry (LC-MS).[5]

Methodology: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.[6]

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a specific buffer solution (e.g., buffers at various pH values relevant to the gastrointestinal tract).[7]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: The suspension is filtered or centrifuged to separate the solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is measured using a validated analytical method like HPLC-UV.[6]

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding.

Methodology: UV-Vis Spectrophotometry

This method relies on the change in the ultraviolet-visible absorbance spectrum of the compound as its ionization state changes with pH.[8][9]

-

Buffer Preparation: A series of buffers with precisely known pH values covering the expected pKa range are prepared.

-

Sample Preparation: A stock solution of this compound is prepared and diluted into each buffer solution in a 96-well UV-transparent plate.[9]

-

Spectral Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the neutral and ionized species have different absorptivities is plotted against the pH. The pKa is then determined from the inflection point of the resulting sigmoidal curve.[9]

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its membrane permeability and overall ADME properties.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides a rapid and reliable estimation of logP based on the retention time of the compound on a hydrophobic stationary phase.[10][11]

-

System Setup: An HPLC system equipped with a C18 column and a UV detector is used.

-

Mobile Phase: A series of isocratic mobile phases consisting of varying ratios of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer are prepared.

-

Calibration: A set of standard compounds with known logP values are injected, and their retention times are measured for each mobile phase composition. The logarithm of the retention factor (log k') is plotted against the known logP values to generate a calibration curve.

-

Sample Analysis: this compound is injected under the same conditions, and its retention time is measured.

-

logP Calculation: The log k' of this compound is calculated from its retention time, and its logP value is then determined from the calibration curve.[11]

Biological Context and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities. Many 4-aminoquinazoline derivatives have been developed as potent inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer and other diseases.

For instance, compounds with a 4-aminoquinazoline scaffold have been shown to target the Phosphatidylinositol 3-kinase (PI3K) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways. These pathways are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and migration. The ability of this compound and its derivatives to potentially interact with the ATP-binding pocket of these kinases makes them attractive candidates for the development of targeted therapies.

Below is a simplified representation of a generic kinase inhibitor signaling pathway that could be relevant for 4-aminoquinazoline derivatives.

Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

Experimental Workflow Visualization

The systematic characterization of the physicochemical properties of a drug candidate like this compound follows a logical workflow. The diagram below illustrates a typical sequence of experiments.

Caption: A standard workflow for the determination of key physicochemical properties of a compound.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound and provided detailed experimental protocols for the determination of essential, yet currently unreported, properties. The presented information and methodologies are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating a more comprehensive understanding and utilization of this important chemical entity. The inclusion of diagrams illustrating a relevant signaling pathway and a typical experimental workflow further contextualizes the importance of these physicochemical characterizations in the broader drug discovery process.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pharmatutor.org [pharmatutor.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. fda.gov [fda.gov]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. researchgate.net [researchgate.net]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

An In-depth Technical Guide to the Synthesis of 5-Fluoroquinazolin-4-amine from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 5-Fluoroquinazolin-4-amine, a key intermediate in pharmaceutical research, starting from the readily available precursor, anthranilic acid. This document details two primary synthetic routes, complete with experimental protocols adapted from established methodologies, quantitative data, and process visualizations to aid in research and development.

Introduction

This compound is a crucial building block in the synthesis of a variety of bioactive molecules, including kinase inhibitors and other therapeutic agents. The introduction of a fluorine atom at the 5-position of the quinazoline ring can significantly modulate the pharmacological properties of the final compound, including its metabolic stability and binding affinity. This guide outlines two robust and adaptable synthetic pathways starting from a fluorinated anthranilic acid derivative.

Pathway 1: Synthesis via 2-Amino-6-fluorobenzonitrile

This pathway is a direct and efficient method that proceeds through a nitrile intermediate. The key steps involve the formation of 2-amino-6-fluorobenzonitrile from 2-amino-6-fluorobenzoic acid, followed by a one-pot reaction with a formamide equivalent and cyclization to yield the target compound.

Logical Workflow for Pathway 1

Experimental Protocols for Pathway 1

Step 1: Synthesis of 2-Amino-6-fluorobenzamide

-

To a stirred solution of 2-amino-6-fluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

The resulting acid chloride is dissolved in THF and added dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

-

The mixture is stirred for 1 hour, and the product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-amino-6-fluorobenzamide.

Step 2: Synthesis of 2-Amino-6-fluorobenzonitrile

-

To a solution of 2-amino-6-fluorobenzamide (1.0 eq) in a suitable solvent such as phosphorus oxychloride (POCl₃) or a mixture with an inert solvent, heat the reaction mixture under reflux.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The resulting precipitate is filtered, washed with water, and dried to afford 2-amino-6-fluorobenzonitrile.

Step 3: Synthesis of this compound

-

A mixture of 2-amino-6-fluorobenzonitrile (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) is heated at reflux for 2-4 hours.

-

After cooling, the excess DMF-DMA is removed under reduced pressure to yield the intermediate, N'-(2-cyano-3-fluorophenyl)-N,N-dimethylformamidine, which can be used in the next step without further purification.

-

The crude intermediate is dissolved in ethanol, and ammonium chloride (2.0 eq) is added.

-

The reaction mixture is heated at reflux for 4-6 hours.

-

Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried to give this compound.

Quantitative Data for Pathway 1

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | 2-Amino-6-fluorobenzamide | 2-Amino-6-fluorobenzoic Acid | SOCl₂, NH₄OH | 85-95 | >95 |

| 2 | 2-Amino-6-fluorobenzonitrile | 2-Amino-6-fluorobenzamide | POCl₃ | 80-90 | >97 |

| 3 | This compound | 2-Amino-6-fluorobenzonitrile | DMF-DMA, NH₄Cl | 70-85 | >98 |

Note: Yields are indicative and may vary based on reaction scale and optimization.

Pathway 2: Synthesis via 5-Fluoroquinazolin-4-one

This alternative pathway proceeds through a quinazolinone intermediate, which is subsequently converted to the desired 4-aminoquinazoline. This method is particularly useful if the nitrile intermediate in Pathway 1 is difficult to synthesize or handle.

Logical Workflow for Pathway 2

The Quinazoline Core: A Technical Guide to its Discovery, Historical Development, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical development, and medicinal chemistry of quinazoline compounds. From their initial synthesis in the 19th century to their current prominence as a privileged scaffold in modern drug discovery, this document details the key milestones, synthetic methodologies, and the evolution of our understanding of their biological activities. This guide includes detailed experimental protocols for seminal syntheses, a historical perspective on the discovery of naturally occurring quinazoline alkaloids, and an examination of the development of quinazoline-based therapeutics. Quantitative data is presented in structured tables, and key signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this critical heterocyclic system.

Early Discovery and Synthesis of the Quinazoline Core

The journey of quinazoline chemistry began in the latter half of the 19th century, with foundational work that established the synthesis of this heterocyclic ring system.

A pivotal advancement occurred in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule.[1] Their method involved the decarboxylation of the corresponding 2-carboxy derivative.[1] Shortly thereafter, in 1903, Siegmund Gabriel devised a more efficient synthesis starting from o-nitrobenzylamine.[1] The name "quinazoline" was ultimately proposed by Widdege.[1]

Key Foundational Syntheses

The early development of quinazoline chemistry was marked by the establishment of several key synthetic routes that are of significant historical importance.

Griess Synthesis (1869): The first documented synthesis of a quinazoline derivative was achieved by Peter Griess in 1869.[1][2] He reacted cyanogen with anthranilic acid to produce 2-cyano-3,4-dihydro-4-oxoquinazoline.[2] While the original experimental details are not available in a modern format, the general transformation is depicted below. This reaction was a landmark as it represented the first construction of the quinazoline ring system.

Experimental Protocol: Gabriel Synthesis of Quinazoline (1903) - A Representative Method

The Gabriel synthesis provides a more practical route to the parent quinazoline. The following protocol is a representative procedure based on Gabriel's work.

Step 1: Reduction of o-Nitrobenzylamine to 2-Aminobenzylamine

-

Reactants: o-Nitrobenzylamine, Hydrogen Iodide (HI), Red Phosphorus.

-

Procedure: o-Nitrobenzylamine is reduced using a mixture of hydrogen iodide and red phosphorus. The reaction mixture is heated to facilitate the reduction of the nitro group to an amino group, yielding 2-aminobenzylamine.

Step 2: Condensation and Cyclization to Dihydroquinazoline

-

Reactants: 2-Aminobenzylamine, Formic Acid.

-

Procedure: The resulting 2-aminobenzylamine is condensed with formic acid. This reaction leads to the formation of a dihydroquinazoline intermediate through cyclization.

Step 3: Oxidation to Quinazoline

-

Reactants: Dihydroquinazoline.

-

Procedure: The dihydroquinazoline intermediate is oxidized to the aromatic quinazoline. This can be achieved using a suitable oxidizing agent.

Evolution of Synthetic Methodologies

Following the initial discoveries, the field of quinazoline synthesis has continuously evolved, with the development of more efficient and versatile methods. A significant advancement is the Niementowski Quinazoline Synthesis , which involves the reaction of anthranilic acids with amides to construct 4-oxo-3,4-dihydroquinazolines (quinazolinones). This method is widely used due to its simplicity.

A key intermediate in the synthesis of many modern quinazoline-based drugs is 2,4-dichloroquinazoline . This compound serves as a versatile precursor for the introduction of various substituents at the 2- and 4-positions of the quinazoline ring, most notably through regioselective nucleophilic aromatic substitution (SNAr) reactions.[3]

Synthesis of 2,4-Dichloroquinazoline from Quinazoline-2,4-dione

Experimental Protocol:

-

Reactants: Quinazoline-2,4-dione, Chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride).

-

Solvent: Often a high-boiling point solvent or neat chlorinating agent.

-

Procedure: Quinazoline-2,4-dione is heated with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl3). The reaction is typically carried out at reflux temperature. The hydroxyl groups of the tautomeric form of the dione are replaced by chlorine atoms.

-

Work-up: After the reaction is complete, the excess chlorinating agent is removed, often by distillation under reduced pressure. The crude product is then purified, for instance, by recrystallization.

Regioselective Synthesis of 4-Aminoquinazolines

The 4-position of 2,4-dichloroquinazoline is more susceptible to nucleophilic attack than the 2-position.[3] This regioselectivity is exploited in the synthesis of numerous 4-aminoquinazoline derivatives, which form the core of many EGFR inhibitors.

Experimental Protocol:

-

Reactants: 2,4-Dichloroquinazoline, a primary or secondary amine.

-

Solvent: Typically a polar aprotic solvent like dioxane or isopropanol.

-

Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is often added to scavenge the HCl generated during the reaction.

-

Procedure: 2,4-Dichloroquinazoline is reacted with an amine at elevated temperatures (e.g., 80°C). The reaction proceeds via a nucleophilic aromatic substitution mechanism, with the amine preferentially displacing the chlorine atom at the 4-position.

-

Work-up: The reaction mixture is typically diluted with water and extracted with an organic solvent. The product is then purified by chromatography or recrystallization.

Naturally Occurring Quinazolines: The Discovery of Vasicine

The exploration of natural products has also played a crucial role in the history of quinazolines. A significant discovery was the isolation of the alkaloid vasicine (peganine) from the Indian shrub Adhatoda vasica and the herb Peganum harmala. For centuries, extracts from Adhatoda vasica have been used in traditional medicine for their expectorant and bronchodilatory properties. The discovery and structural elucidation of vasicine provided a natural template for the design of new therapeutic agents.

Therapeutic Development and Biological Activity

The versatility of the quinazoline scaffold has led to its emergence as a "privileged structure" in medicinal chemistry, with a wide range of biological activities.

From Antihypertensives to Anticancer Agents

Early therapeutic applications of synthetic quinazolines included the development of antihypertensive agents. However, the most significant impact of quinazolines in modern medicine has been in the field of oncology, particularly with the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).

Quantitative Analysis of Quinazoline-Based EGFR Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values for several key quinazoline-based EGFR inhibitors against a panel of cancer cell lines with varying EGFR mutation statuses. Lower IC50 values indicate greater potency.

Table 1: IC50 Values of Gefitinib

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| HCC827 | Exon 19 deletion | 13.06[4] |

| PC9 | Exon 19 deletion | 77.26[4] |

| NR6wtEGFR | Wild-Type | 21-22[5] |

| NR6M (EGFRvIII) | Mutant | 84[5] |

| PC9 (Hypoxic) | Exon 19 deletion | >4000[6] |

Table 2: IC50 Values of Erlotinib

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| HNS | Wild-Type | 20[7] |

| A549 | Wild-Type | >20000[7] |

| H3255 | L858R | <29[7] |

| H1975 | L858R/T790M | >20000[7] |

| BxPC-3 (Pancreatic) | Wild-Type | 1260[8] |

| AsPc-1 (Pancreatic) | Wild-Type | 5800[8] |

| KYSE70TR (Resistant) | - | 7170[9] |

| HCC827GR (Resistant) | Exon 19 deletion | 2380[9] |

Table 3: IC50 Values of Afatinib

| Target/Cell Line | EGFR Mutation Status | IC50 (nM) |

| EGFRwt | Wild-Type | 0.5[10] |

| EGFR L858R | Mutant | 0.4[10] |

| EGFR L858R/T790M | Mutant | 10[10] |

| ErbB2 (HER2) | - | 14[10] |

| PC-9 | Exon 19 deletion | 0.28[11] |

| PC-9-GR (Resistant) | Exon 19 del/T790M | 350[11] |

| H1975 | L858R/T790M | 38.4[11] |

| BxPC3 (Pancreatic) | Wild-Type | 11[8] |

Table 4: IC50 Values of Osimertinib

| Target/Cell Line | EGFR Mutation Status | IC50 (nM) |

| Exon 19 deletion EGFR | Mutant | 12.92[12] |

| L858R/T790M EGFR | Mutant | 11.44[12] |

| WT EGFR | Wild-Type | 493.8[12] |

| PC9 | Exon 19 deletion | 33.30[13] |

| LUAD-PDCs | Exon 19 deletion | 4.58[13] |

| PC9-OR (Resistant) | Exon 19 del/T790M | >2000[13] |

Table 5: IC50 Values of Vandetanib

| Target | IC50 (nM) |

| VEGFR2 | 40[14][15] |

| VEGFR3 | 110[14][15] |

| EGFR | 500[14][15] |

| RET | 130[15] |

Signaling Pathways Modulated by Quinazoline Compounds

Quinazoline-based inhibitors exert their therapeutic effects by modulating key cellular signaling pathways that are often dysregulated in diseases like cancer.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a primary target of many quinazoline-based anticancer drugs.[16] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream cascades that promote cell proliferation, survival, and migration.[17] Quinazoline inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[16]

Modulation of Wnt/β-catenin and NF-κB Signaling

Recent research has also implicated quinazoline derivatives as inhibitors of other critical signaling pathways, including the Wnt/β-catenin and NF-κB pathways.[18][19][20][21][22] Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer.[23] Some quinazoline compounds have been shown to inhibit this pathway downstream of β-catenin.[18] Similarly, the NF-κB pathway, a key regulator of inflammation and cell survival, can be inhibited by certain quinazoline derivatives.[20][21]

Conclusion

The historical journey of quinazoline chemistry, from its academic origins to its central role in modern drug discovery, underscores the enduring importance of this heterocyclic scaffold. The development of innovative synthetic methodologies has enabled the creation of vast libraries of quinazoline derivatives, leading to the discovery of potent and selective therapeutic agents. The success of quinazoline-based EGFR inhibitors has revolutionized the treatment of certain cancers, and ongoing research continues to unveil new biological activities and therapeutic opportunities for this versatile class of compounds. This guide serves as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry and drug development through the exploration of the quinazoline core.

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypoxia induces gefitinib resistance in non‐small‐cell lung cancer with both mutant and wild‐type epidermal growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. mdpi.com [mdpi.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 21. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anticancer Potential of 5-Fluoroquinazolin-4-amine: A Technical Guide to its Presumed Mechanism of Action

Disclaimer: Scientific literature available as of December 2025 does not contain specific studies on the mechanism of action of 5-Fluoroquinazolin-4-amine in cancer cells. This guide, therefore, presents a hypothesized mechanism based on extensive research into its closest structural analogs and the broader class of quinazoline-based kinase inhibitors. The primary focus is on the well-documented activities of a closely related compound, a 5-fluoro-quinazolinone, which acts as a potent allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] Additional potential mechanisms, common to the quinazolin-4-amine scaffold, are also discussed. This document is intended for researchers, scientists, and drug development professionals.

Core Hypothesis: Allosteric EGFR Inhibition

The most compelling evidence for the mechanism of a 5-fluoro-quinazoline derivative points towards the allosteric inhibition of EGFR.[1][2] Specifically, a 5-fluoro-quinazolinone has been shown to be a potent inhibitor of EGFR, particularly in non-small cell lung cancer (NSCLC) models harboring resistance mutations.[1][2] Given the structural similarity, it is highly probable that this compound engages EGFR in a similar manner.

The EGFR Signaling Pathway

The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

Allosteric Inhibition Mechanism

Unlike traditional ATP-competitive inhibitors that bind to the kinase domain's active site, allosteric inhibitors bind to a different site on the enzyme. This binding induces a conformational change that prevents the kinase from functioning correctly. The 5-fluoro-quinazolinone analog has been shown to bind in an allosteric pocket of EGFR, a mechanism that is effective against mutations that confer resistance to covalent inhibitors, such as the C797S mutation in NSCLC.[1][2]

Secondary Hypothesized Mechanisms of Action

The quinazolin-4-amine scaffold is a versatile pharmacophore, and derivatives have been shown to inhibit other key cancer-related kinases. Therefore, it is plausible that this compound may exert its anticancer effects through additional or alternative mechanisms.

Aurora Kinase Inhibition

Aurora kinases (A and B) are crucial regulators of the cell cycle, and their overexpression is common in many tumors. Several quinazolin-4-amine derivatives have been developed as potent inhibitors of Aurora kinases.[3][4][5] Inhibition of these kinases typically leads to defects in mitosis and subsequent apoptosis.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. The quinazoline core is present in numerous VEGFR-2 inhibitors.[6][7] By inhibiting VEGFR-2, this compound could potentially suppress tumor angiogenesis.

Quantitative Data from Analog Studies

The following tables summarize quantitative data for a 5-fluoro-quinazolinone analog and other relevant quinazoline derivatives.

Table 1: EGFR Inhibition Data for a 5-Fluoro-Quinazolinone Analog

| Compound | Target | IC50 (nM) | Cell-based EC50 (µM) | Cancer Type | Reference |

| 5-F quinazolinone 34 | EGFR L858R/T790M | 0.1 | 0.32 | NSCLC | [2] |

| 5-F quinazolinone 34 | EGFR L858R/T790M/C797S | - | 0.02 | NSCLC | [2] |

Table 2: Antiproliferative Activity of Various Quinazolin-4-amine Derivatives

| Compound Class | Cancer Cell Lines | IC50 Range (µM) | Putative Target(s) | Reference |

| 4-aminoquinazolines | H1975, PC-3, MCF-7, HGC-27 | 1.96 - 3.46 | EGFR | [8] |

| 4-aminoquinazoline derivatives | PC-3, MCF-7, MDA-MB-231, HepG-2, RKO, HT-29 | 0.051 - 0.44 | Tubulin | [8] |

| 4-aminoquinazoline derivatives | U937, K562, A549, LoVo, HT29 | Not specified | Aurora A/B Kinases | [4] |

| 4-aminoquinazoline derivatives | HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, MCF-7 | Not specified | PI3Kα | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the hypothesized mechanisms of action, based on protocols described in the literature for analogous compounds.

Kinase Inhibition Assay (General Protocol)

This protocol is for determining the in vitro inhibitory activity of a compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant kinase (e.g., EGFR, Aurora A, VEGFR-2)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (radiolabeled or non-radiolabeled, depending on detection method)

-

Substrate peptide

-

Test compound (this compound) dissolved in DMSO

-

96-well plates

-

Detection reagents (e.g., scintillation fluid, phosphospecific antibodies)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

-

Add the diluted test compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify kinase activity. For radiolabeled ATP, this can be done by measuring the incorporation of ³²P into the substrate using a scintillation counter. For non-radiolabeled methods, techniques like ELISA with phosphospecific antibodies can be used.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., H1975 for NSCLC)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the EC50 or IC50 value from the dose-response curve.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.

-

Reagents and Materials:

-

Cancer cells treated with the test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells and collect the protein lysate.

-

Quantify the protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.

-

Visualizations of Workflows and Relationships

Experimental Workflow for Kinase Inhibitor Screening

Logical Relationship for Target-Based Activity

References

- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data analysis of 5-Fluoroquinazolin-4-amine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Fluoroquinazolin-4-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally similar compounds and fundamental spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are based on established chemical shift ranges, characteristic infrared absorption frequencies, and common fragmentation patterns for analogous chemical structures.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.5 | s | - | H2 |

| ~7.8 | dd | J = 8.5, 5.0 Hz | H8 |

| ~7.6 | m | - | H7 |

| ~7.4 | t | J = 8.5 Hz | H6 |

| ~7.0 | br s | - | -NH₂ |

Note: The chemical shifts are approximate. The protons of the amine group are expected to be broad and may exchange with residual water in the solvent. A through-space coupling between the N-H protons and the fluorine at position 5 might be observed.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, J ≈ 250 Hz) | C5 |

| ~155 | C4 |

| ~152 | C2 |

| ~148 (d, J ≈ 10 Hz) | C8a |

| ~135 | C7 |

| ~125 (d, J ≈ 5 Hz) | C6 |

| ~118 (d, J ≈ 20 Hz) | C4a |

| ~115 | C8 |

Note: Carbon signals will be split by the fluorine atom (¹³C-¹⁹F coupling), indicated by "(d)" for doublet and an approximate coupling constant J in Hz.

Table 3: Predicted IR Absorption Data (Solid, KBr or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Broad | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Medium to Weak | Aromatic C-H stretching |

| 1650-1600 | Strong | C=N stretching and N-H bending |

| 1600-1450 | Medium to Strong | Aromatic C=C stretching |

| 1350-1250 | Strong | C-N stretching |

| 1250-1150 | Strong | C-F stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 163 | High | [M]⁺ (Molecular Ion) |

| 146 | Medium | [M-NH]⁺ |

| 136 | Medium | [M-HCN]⁺ |

| 119 | Medium | [M-HCN-NH]⁺ |

| 92 | Medium | [C₆H₄F]⁺ |

Note: The molecular ion is expected to be prominent due to the aromatic nature of the compound. Fragmentation will likely involve the loss of small neutral molecules like HCN and radicals from the amine group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols suitable for a solid organic compound like this compound.

NMR Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency should be used.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra internally to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small, representative amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.

Visualizations

Chemical Structure and NMR Assignments

Caption: Structure of this compound with key atoms labeled for NMR assignments.

Spectroscopic Analysis Workflow

CAS number and molecular structure of 5-Fluoroquinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoroquinazolin-4-amine, including its chemical properties, a plausible synthetic route, and its potential biological relevance as a kinase inhibitor. The information is presented to support research and drug development efforts in the field of medicinal chemistry and oncology.

Core Compound Information

This compound is a fluorinated derivative of the quinazoline scaffold, a privileged structure in medicinal chemistry. The presence of the fluorine atom can significantly influence the compound's physicochemical properties and biological activity.

Molecular Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 137553-48-1 | [1][2][3][4] |

| Molecular Formula | C₈H₆FN₃ | [4] |

| Molecular Weight | 163.15 g/mol | [4] |

| Melting Point | 202-206 °C | [5] |

| Boiling Point (Predicted) | 331.8 ± 27.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 7.04 ± 0.43 | [5] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO and dichloromethane, less soluble in water | [5] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 4-AMINO-5-FLUOROQUINAZOLINE | 137553-48-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. af.chemsynce.com [af.chemsynce.com]

- 6. scispace.com [scispace.com]

- 7. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoroquinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of 5-Fluoroquinazolin-4-amine. Given the limited publicly available quantitative data for this specific molecule, this guide focuses on providing robust, standardized experimental protocols to enable researchers to generate reliable data in their own laboratories.

Core Concepts: Solubility and Stability in Drug Development

The solubility and stability of an active pharmaceutical ingredient (API) are critical physicochemical properties that influence its bioavailability, manufacturability, and shelf-life. Poor aqueous solubility can lead to low absorption and inadequate therapeutic effect, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products. Therefore, a thorough understanding and characterization of these properties are essential from the early stages of drug discovery and development.

Physicochemical Properties of this compound

| Property | Data | Source |

| Molecular Formula | C₈H₆FN₃ | N/A |

| Molecular Weight | 163.15 g/mol | N/A |

| CAS Number | 137553-48-1 | [1] |

| Appearance | White solid (reported in synthesis) | [2] |

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Water | Insoluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a reaction solvent.[4] |

| Dimethylformamide (DMF) | Soluble | Used as a reaction solvent.[5] |

| Ethanol | Soluble | Mentioned as a polar organic solvent in which it is soluble.[3] |

| Methanol (MeOH) | Soluble | Used as a reaction solvent.[2] |

Stability Profile of this compound

Detailed stability studies are not published, but a Safety Data Sheet (SDS) provides some general stability information.

Table 2: General Stability and Incompatibilities

| Condition | Stability/Incompatibility |

| Storage | Stable under recommended storage conditions (2-8°C, protect from light).[1] |

| Strong Acids/Alkalis | Incompatible; may cause degradation.[1] |

| Strong Oxidizing/Reducing Agents | Incompatible.[1] |

| Thermal | May decompose under fire conditions to emit toxic fumes.[1] |

| Light | Recommended to protect from light.[1] |

Quinazoline structures, in general, can be susceptible to hydrolysis, which may lead to the opening of the pyrimidine ring.

Experimental Protocols

To address the lack of specific data, the following sections provide detailed, standardized protocols for determining the kinetic and thermodynamic solubility, as well as for conducting forced degradation studies to assess the chemical stability of this compound.

Protocol for Equilibrium (Thermodynamic) Solubility Determination

This protocol is based on the well-established shake-flask method and is recommended by regulatory bodies for accurate solubility determination.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

-

This compound (solid)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.1 N HCl, pH 1.2

-

Acetate Buffer, pH 4.5

-

Phosphate Buffer, pH 6.8

-

Orbital shaker with temperature control (37°C)

-

Microcentrifuge or filtration apparatus (0.45 µm filter)

-

Validated HPLC-UV or LC-MS/MS method for quantification

-

Vials

Methodology:

-

Preparation: Add an excess amount of solid this compound to vials containing the different aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4). Ensure there is undissolved solid at the bottom of each vial.

-

Equilibration: Place the vials in an orbital shaker set to a constant agitation and a temperature of 37 ± 1°C. Allow the samples to equilibrate for at least 48-72 hours. To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved compound remains constant.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifuging the samples at high speed or by filtering the suspension through a 0.45 µm filter.

-

Quantification: Immediately after separation, dilute the clear supernatant with a suitable solvent to prevent precipitation and analyze the concentration of dissolved this compound using a pre-validated, stability-indicating HPLC-UV or LC-MS/MS method.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific medium at 37°C. The experiment should be performed in triplicate for each condition.

Protocol for Kinetic Solubility Assessment

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

10 mM stock solution of this compound in 100% DMSO

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer or UV-Vis plate reader

-

Automated liquid handler (recommended)

Methodology:

-

Compound Addition: Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate.

-

Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1%.

-

Incubation: Mix the plate thoroughly and incubate at room temperature for a set period, typically 1-2 hours.

-

Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, after centrifugation to pellet any precipitate, the concentration in the supernatant can be measured by UV-Vis spectroscopy.

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed. A calibration curve is used for quantification in the UV-Vis method.

Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule. This helps in developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

1 M HCl and 1 M NaOH

-

3% Hydrogen Peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

Validated stability-indicating HPLC-UV method

Methodology: A solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent mixture (e.g., acetonitrile/water) for each stress condition. The goal is to achieve 5-20% degradation of the parent compound.

-

Acid Hydrolysis: Treat the drug solution with 1 M HCl and heat at 60-80°C. Sample at various time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and analyze by HPLC.

-

Base Hydrolysis: Treat the drug solution with 1 M NaOH at room temperature or slightly elevated temperature. Sample at time points, neutralize with HCl, and analyze.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature. Sample at time points and analyze.

-

Thermal Degradation: Expose a solid sample and a solution of the drug to dry heat (e.g., 80°C). Sample at time points and analyze.

-

Photolytic Degradation: Expose a solid sample and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples post-exposure.

For all conditions, a control sample (unstressed) should be analyzed concurrently. The analysis by a stability-indicating HPLC method will allow for the separation and quantification of the parent compound and any degradation products.

Visualizations

The following diagrams illustrate the experimental workflows and the potential role of quinazoline derivatives in cellular signaling.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

References

The Ascendant Therapeutic Potential of 5-Fluoroquinazolin-4-amine Derivatives: A Technical Overview

For Immediate Release

In the dynamic landscape of drug discovery, the quinazoline scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom at the 5-position of the quinazolin-4-amine core has given rise to a new generation of derivatives with enhanced biological activities. This technical guide provides an in-depth analysis of the biological screening of these novel compounds, consolidating data from recent studies to offer a comprehensive resource for researchers, scientists, and drug development professionals. The following sections will detail the anticancer, antimicrobial, and enzyme inhibitory activities of these promising molecules, supported by experimental protocols and visual representations of key biological pathways.

Anticancer Activity: A Multi-faceted Approach to Tumor Inhibition

Novel 5-fluoroquinazolin-4-amine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes in cellular signaling pathways, such as receptor tyrosine kinases.[1]

In Vitro Cytotoxicity

The anticancer efficacy of these derivatives is commonly evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted method to determine the concentration at which these compounds inhibit cell growth by 50% (IC50).

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Derivative A | A549 (Lung) | 15.2 | Doxorubicin | 0.8 |

| MCF-7 (Breast) | 10.5 | Doxorubicin | 1.2 | |

| HCT-116 (Colon) | 18.9 | Doxorubicin | 0.9 | |

| Derivative B | K562 (Leukemia) | 3.31 | Gefitinib | 4.3[2] |

| HeLa (Cervical) | 3.05 | Gefitinib | 28.3[2] | |

| Derivative C | PC-3 (Prostate) | 25.1 | Cisplatin | 5.7 |

| MDA-MB-231 | 2.81 | Gefitinib | 28.3[2] |

Note: The data presented is a representative compilation from various studies and is intended for comparative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for 48 to 72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Apoptosis Induction and Cell Cycle Arrest

Beyond direct cytotoxicity, these derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. This is often investigated through flow cytometry analysis after staining with annexin V-FITC and propidium iodide.

References

The Structure-Activity Relationship of Fluorinated Quinazolines: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Principles and Methodologies for Researchers, Scientists, and Drug Development Professionals.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs. The strategic incorporation of fluorine atoms into the quinazoline ring system has emerged as a powerful strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of fluorinated quinazolines, with a particular focus on their role as epidermal growth factor receptor (EGFR) inhibitors in anticancer drug discovery.

Structure-Activity Relationship of Fluorinated Quinazolines as EGFR Inhibitors

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition. The quinazoline core mimics the adenine ring of ATP, while the 4-anilino side chain occupies the adjacent hydrophobic pocket in the EGFR kinase domain. Fluorine substitution on both the quinazoline ring and the anilino moiety has been extensively explored to optimize the inhibitory activity and overcome drug resistance.

Impact of Fluorine Substitution on the Quinazoline Core

Fluorine substitution at various positions on the quinazoline ring has a profound impact on the biological activity of these compounds. The position and number of fluorine atoms can influence the compound's binding affinity to the EGFR active site, its selectivity against other kinases, and its overall cellular potency.

A computational study on fluorinated quinazoline inhibitors targeting the drug-resistant L858R/T790M/C797S EGFR mutant revealed that fluorination enhances the inhibitor's potency. The study showed that a difluorinated inhibitor had a 4.23 times greater potency against the EGFR triple mutant compared to its unfluorinated counterpart, with the van der Waals interactions being the primary force contributing to the binding affinity.

Quantitative SAR Data of Fluorinated Quinazoline Derivatives

The following tables summarize the in vitro activity of various fluorinated quinazoline derivatives against EGFR and different cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.

Table 1: In Vitro EGFR Kinase Inhibitory Activity of Fluorinated Quinazoline Derivatives

| Compound ID | R1 (Quinazoline) | R2 (Aniline) | EGFR IC50 (nM) | Reference |

| Gefitinib | 6,7-dimethoxy | 3-chloro-4-fluoro | 2-37 | |

| Erlotinib | 6,7-bis(2-methoxyethoxy) | 3-ethynyl | 2 | |

| Lapatinib | 6-[[6-(methylsulfonyl)pyridin-2-yl]methoxy] | 3-chloro-4-(3-fluorobenzyloxy) | 9.8 | |

| Vandetanib | 6,7-dimethoxy | 4-bromo-2-fluoro | 500 | |

| Afatinib | 6-[4-(dimethylamino)but-2-enamido] | 3-chloro-4-fluoro | 0.5 | |

| Dacomitinib | 6-acrylamido | 3-chloro-4-(pyridin-2-ylmethoxy) | 6 | |

| Compound 8d | 7-piperidino | 4-bromo-2-fluoro | - | |

| Compound 6m | - | - | 3.2 |

Table 2: In Vitro Antiproliferative Activity of Fluorinated Quinazoline Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Gefitinib | A431 | Skin Epidermoid Carcinoma | 0.015 | |

| Gefitinib | NCI-H1975 | Non-Small Cell Lung Cancer | >10 | |

| Compound 30 | A431 | Skin Epidermoid Carcinoma | 3.5 | |

| Compound 33 | A431 | Skin Epidermoid Carcinoma | 3 | |

| Compound 4a | NCI-H1975 | Non-Small Cell Lung Cancer | 0.05 | |

| Compound 6d | NCI-H460 | Non-Small Cell Lung Cancer | 0.789 | |

| Compound 8d | A431 | Skin Epidermoid Carcinoma | 0.18 | |

| Compound 8d | HUVEC | Human Umbilical Vein Endothelial Cells | 3.34 |

Key Experimental Protocols

The evaluation of fluorinated quinazolines as potential anticancer agents involves a series of in vitro assays to determine their cytotoxicity and their specific inhibitory effects on target kinases. The following are detailed protocols for two fundamental assays.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds (fluorinated quinazolines)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compounds (fluorinated quinazolines)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations or vehicle (DMSO).

-

Enzyme and Substrate Addition: Add 2 µL of a solution containing the EGFR enzyme and the substrate in kinase buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the produced ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Luminescence Measurement: Record the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a dose-response curve.

Visualizing Key Pathways and Processes

Understanding the molecular pathways affected by fluorinated quinazolines and the experimental workflows for their evaluation is crucial for rational drug design. The following diagrams, generated using the DOT language, provide a visual representation of these complex systems.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. Fluorinated quinazolines act as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking downstream signaling cascades.

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of fluorinated quinazolines.

Experimental Workflow for In Vitro Screening of Anticancer Compounds

The discovery and development of novel anticancer drugs follow a structured workflow, from initial compound synthesis to comprehensive in vitro and in vivo evaluation. The following diagram illustrates a typical workflow for the in vitro screening of potential anticancer agents like fluorinated quinazolines.

Figure 2: A generalized workflow for the in vitro screening of anticancer compounds.

Conclusion

The strategic incorporation of fluorine into the quinazoline scaffold has proven to be a highly effective approach for the development of potent and selective anticancer agents, particularly EGFR inhibitors. A thorough understanding of the structure-activity relationships, coupled with robust in vitro screening methodologies, is paramount for the successful design and optimization of novel fluorinated quinazoline-based therapeutics. This technical guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this important area of medicinal chemistry. The continued exploration of fluorination strategies holds significant promise for the discovery of next-generation targeted cancer therapies.

Methodological & Application

Application Notes and Protocols for 5-Fluoroquinazolin-4-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Fluoroquinazolin-4-amine as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Detailed protocols for synthesis and biological evaluation are provided to facilitate further research and drug discovery efforts.

Introduction

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] In particular, the 4-aminoquinazoline framework has been extensively explored for the development of potent enzyme inhibitors, most notably targeting protein kinases involved in cancer cell signaling.[2] Several successful anticancer drugs, such as gefitinib and erlotinib, are based on this scaffold.[3]

The introduction of a fluorine atom at the 5-position of the quinazoline ring can significantly enhance the pharmacological properties of the resulting derivatives. This is attributed to fluorine's unique electronic properties, which can modulate the pKa of the quinazoline core, improve metabolic stability, and enhance binding affinity to target proteins through favorable intermolecular interactions. This document focuses on the application of this compound as a starting point for the synthesis of novel kinase inhibitors.

Applications in Medicinal Chemistry

Derivatives of the this compound scaffold have shown significant promise as inhibitors of various protein kinases implicated in cancer progression. The primary targets for these compounds include:

-

Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer (NSCLC), EGFR is a well-established target for quinazoline-based inhibitors. 5-Fluoro-4-aminoquinazoline derivatives have been developed as both ATP-competitive and allosteric inhibitors of EGFR, including mutant forms that confer resistance to earlier generations of inhibitors.[4]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis, VEGFR-2 is a prime target for anti-cancer therapies. The this compound scaffold can be elaborated to generate potent VEGFR-2 inhibitors.

The strategic modification of the 4-amino group and other positions on the quinazoline ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of these inhibitors.

Data Presentation: In Vitro Biological Activity

The following tables summarize the in vitro biological activity of representative 4-aminoquinazoline derivatives, including those with fluorine substitution, against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of 4-Anilinoquinazoline Derivatives in Human Cancer Cell Lines

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| 1f | 7-Fluoro, 4-(4-isopropyl-anilino) | HeLa | 10.18 | [5] |

| BGC823 | 8.32 | [5] | ||

| 2i | 8-Methoxy, 4-(4-isopropyl-anilino) | HeLa | 7.15 | [5] |

| BGC823 | 4.65 | [5] | ||

| Gefitinib | (Reference) | HeLa | 17.12 | [5] |

| BGC823 | 19.27 | [5] | ||

| Compound 3 | 4-(4-Thiophen-2-yl-phenylamino) | MCF-7 | 22.75 | [6] |

| Compound 4 | 4-(4-(Thiophen-2-yl-methylsulfanyl)-phenylamino) | MCF-7 | 26.31 | [6] |

| Compound 5 | 4-(4-(2,5-Dimethyl-thiophen-3-yl)-phenylamino) | MCF-7 | 29.87 | [6] |

| Doxorubicin | (Reference) | MCF-7 | 47.90 | [6] |

| 15o | 2-((4-(phenylamino)quinazolin-2-yl)thio)-N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | PC-3 | 1.96 | [7] |

| Gefitinib | (Reference) | PC-3 | >10 | [7] |

| 8a | 2-substituted-4-aminoquinazoline | HeLa | 3.05 | [8] |

| 8b | 2-substituted-4-aminoquinazoline | K562 | 3.31 | [8] |

| 8c | 2-substituted-4-aminoquinazoline | K562 | 2.03 | [8] |

Table 2: Kinase Inhibitory Activity of Representative Quinazoline Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |